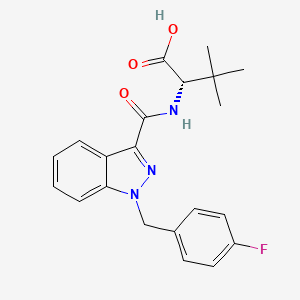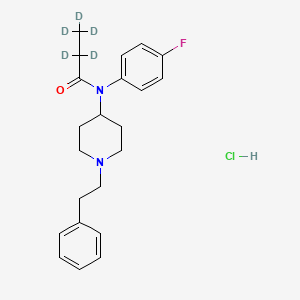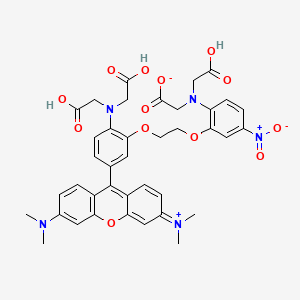
Rhod-5N (potassium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhod-5N (potassium salt) is a low-affinity fluorescent calcium indicator. It is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum. Rhod-5N is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding calcium ions, with excitation and emission maxima at approximately 551 nm and 576 nm, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the parent compound Rhod-2The detailed synthetic route is proprietary and often involves multiple steps of organic synthesis, purification, and characterization .
Industrial Production Methods: Industrial production of Rhod-5N involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of high-quality reagents, solvents, and catalysts, followed by rigorous purification techniques such as chromatography and crystallization. The final product is then formulated into a stable, dry powder for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Calcium ions (Ca²⁺): Rhod-5N binds to calcium ions in a buffered solution, resulting in a significant increase in fluorescence.
Buffer solutions: Commonly used buffers include HEPES and Hank’s Balanced Salt Solution (HHBS) to maintain physiological pH and ionic strength.
Major Products Formed: The primary product of the reaction between Rhod-5N and calcium ions is the fluorescent Rhod-5N-calcium complex, which is used for detecting and measuring calcium concentrations in various biological samples .
Applications De Recherche Scientifique
Rhod-5N is widely used in scientific research due to its unique properties as a calcium indicator. Some of its key applications include:
Chemistry: Used in fluorescence spectroscopy to study calcium dynamics in chemical reactions.
Biology: Employed in cell biology to measure intracellular calcium levels, particularly in organelles like the endoplasmic reticulum.
Medicine: Utilized in medical research to investigate calcium signaling pathways in various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods for drug discovery
Mécanisme D'action
Rhod-5N exerts its effects by binding to calcium ions, which induces a conformational change in the molecule, resulting in a significant increase in fluorescence. The binding affinity of Rhod-5N for calcium ions is characterized by a dissociation constant (Kd) of approximately 320 µM. This low affinity makes it suitable for detecting high concentrations of calcium in specific cellular compartments .
Comparaison Avec Des Composés Similaires
Rhod-2: Higher affinity for calcium, used for detecting lower concentrations of calcium.
Fluo-3: Commonly used for general calcium measurements with moderate affinity.
Fluo-4: Similar to Fluo-3 but with improved fluorescence properties
Rhod-5N’s unique combination of low calcium affinity and high fluorescence enhancement makes it a valuable tool for specific applications where high calcium concentrations need to be measured accurately.
Propriétés
Formule moléculaire |
C39H39N5O13 |
|---|---|
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetate |
InChI |
InChI=1S/C39H39N5O13/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52) |
Clé InChI |
PVSMMTANYSSLPW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



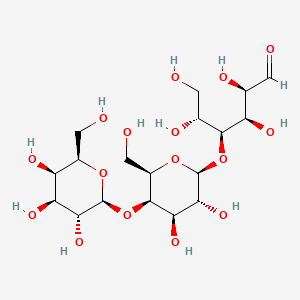
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769737.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10769745.png)
![(3E,5E,7R,8S,9S,11E,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769756.png)
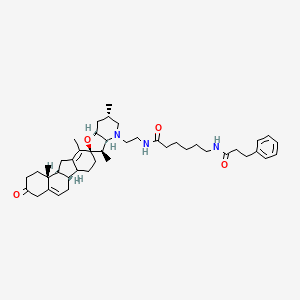
![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)
![(13E,17E,21E,29E)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769772.png)
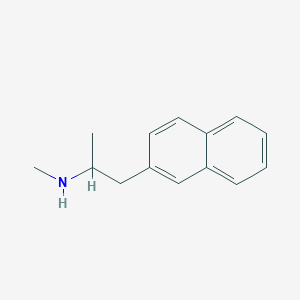
![(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769800.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769803.png)
![(3Z,5Z,7R,8S,9S,11E,13E,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769805.png)
